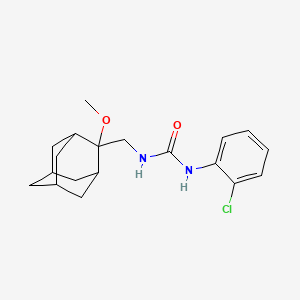

(S)-1-(4-溴苯甲基)吡咯烷-3-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromophenols and their derivatives, including pyrrolidine analogs, often involves multi-step reactions that utilize bromination, cyclization, and substitution reactions. For instance, the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives showcases the typical approach to constructing pyrrolidine rings attached to a brominated aromatic moiety (Rezai et al., 2018). This methodological framework can be adapted to synthesize (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride by incorporating appropriate functional group transformations and protecting group strategies.

Molecular Structure Analysis

The structural analysis of compounds similar to (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride often involves X-ray crystallography, NMR spectroscopy, and computational methods. The crystal and molecular structure of complexes and related molecules can reveal insights into the conformational preferences and electronic structure of the pyrrolidine ring and its substituted groups (Amirnasr et al., 2002).

Chemical Reactions and Properties

Compounds featuring a pyrrolidine ring and a bromobenzyl group are versatile intermediates in organic synthesis. They can undergo a range of chemical reactions, including nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles (D’hooghe et al., 2008). These reactions can be exploited to further modify the structure of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride for specific applications.

Physical Properties Analysis

The physical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, such as melting point, solubility, and crystal structure, can be influenced by the presence of the bromobenzyl group and the pyrrolidine ring. Studies on similar compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the compound's physical properties (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, including reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. The bromine atom provides a reactive site for substitution reactions, while the pyrrolidine ring can engage in ring-opening, ring-closure, and functionalization reactions. These properties make the compound a valuable building block in organic synthesis (Ge et al., 2009).

科学研究应用

抗菌研究

(S)-1-(4-溴苄基)吡咯烷-3-胺二盐酸盐已被用于合成吡咯烷的各种立体异构体,这些是开发喹诺酮抗菌剂的重要中间体。喹诺酮抗菌剂在治疗细菌感染中发挥着关键作用,突显了该化合物在抗菌研究中的重要性 (Schroeder et al., 1992)。

有机金属化学

该化合物参与形成钪、钇和镧苄基和炔基配合物。这些配合物在苯基乙炔的催化线性二聚化中显示出有效性,这是有机金属化学和材料科学中重要的过程 (Ge, Meetsma, & Hessen, 2009)。

化学活化研究

该化学物质在研究化学活化途径方面发挥作用,特别是在涉及五氯化钼的反应中。这些研究对于理解反应机制和设计新的合成方法至关重要 (Bartalucci et al., 2017)。

抗癌药物合成

它已被用于合成和评估针对抗癌药物靶向脑部的药物输送系统。这样的研究对于开发更有效和有针对性的癌症治疗至关重要 (El-Sherbeny et al., 2003)。

脱氢研究

该化合物已在富电子Ru(II)和Os催化的醚和胺C(sp3)H2基团的伽马脱氢研究中进行了研究。这项研究对于有机化学领域理解和开发新的脱氢方法至关重要 (Ferrando-Miguel et al., 2002)。

抗氧化和抗胆碱活性

已进行了关于合成1-(4,5-二羟基苄基)吡咯烷-2-酮衍生物溴酚,包括天然产物,以及它们的抗氧化和抗胆碱活性的研究。这对于制药和药物化学至关重要 (Rezai et al., 2018)。

属性

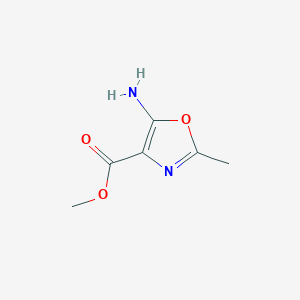

IUPAC Name |

(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOPTKQXMLVRF-IDMXKUIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)

![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)

![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)